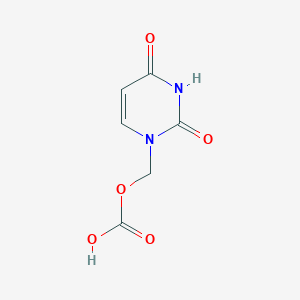
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate is a heterocyclic compound that contains both pyrimidine and carbonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate can be achieved through a multi-step process. One common method involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate. This intermediate can then be reacted with carbon disulfide in the presence of potassium hydroxide to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with hydrazine hydrate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions and the use of task-specific ionic liquids as catalysts have also been explored to improve the efficiency and environmental sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its pharmacological properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of (2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A closely related compound with similar structural features and biological activities.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione: Another heterocyclic compound with potential pharmacological properties.
Uniqueness
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to interact with both enzymes and nucleic acids makes it a versatile compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
106207-00-5 |
|---|---|
Molekularformel |
C6H6N2O5 |
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
(2,4-dioxopyrimidin-1-yl)methyl hydrogen carbonate |
InChI |
InChI=1S/C6H6N2O5/c9-4-1-2-8(5(10)7-4)3-13-6(11)12/h1-2H,3H2,(H,11,12)(H,7,9,10) |
InChI-Schlüssel |
UEHYWGOGEOIRCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)COC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


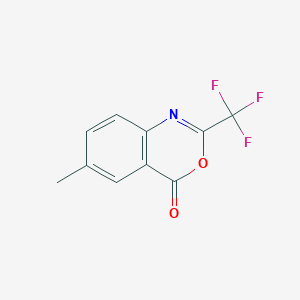
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
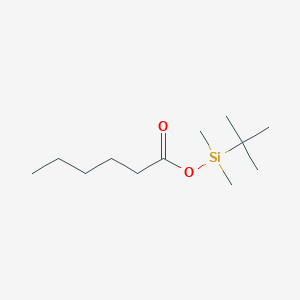
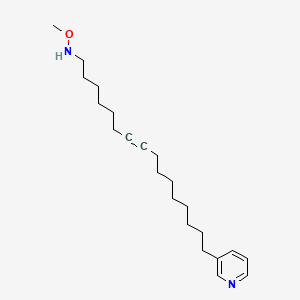
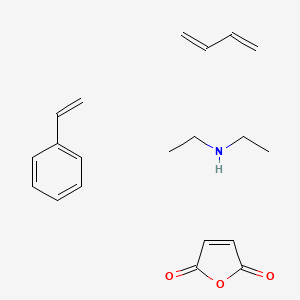
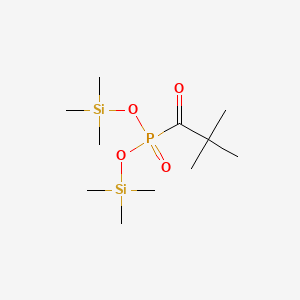
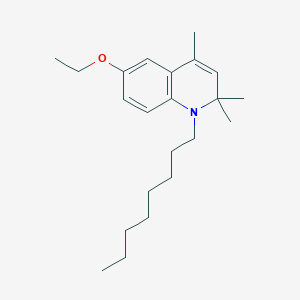
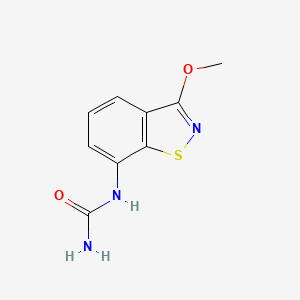
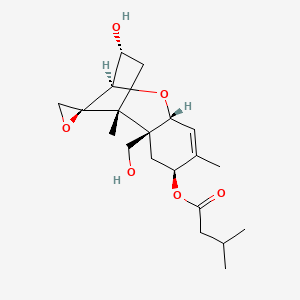
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
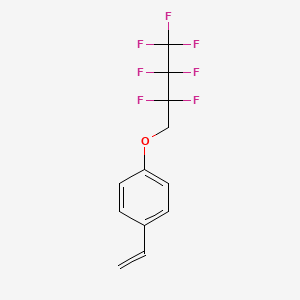
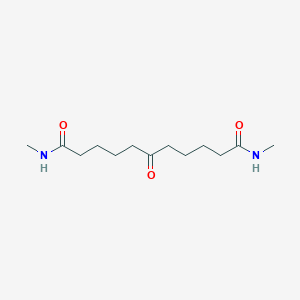
![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
